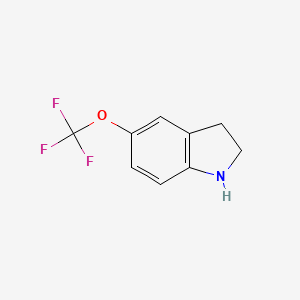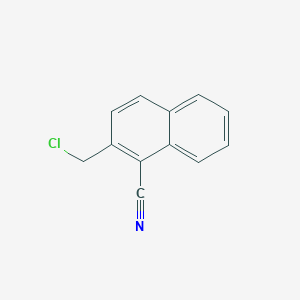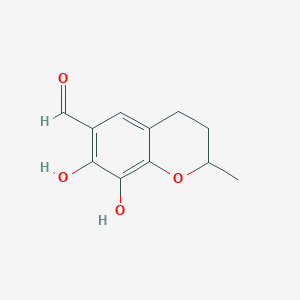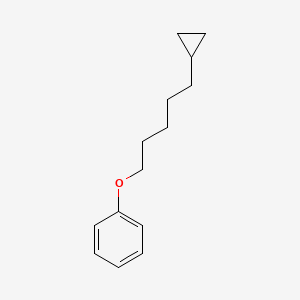
5-(Trifluoromethoxy)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the indoline ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)indoline typically involves the introduction of the trifluoromethoxy group into the indoline structure. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in chlorotrifluoromethane at low temperatures can yield 2-fluoro-3-trifluoromethoxyindoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles, resulting in the formation of fluorinated methoxyindolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The choice of reagents and reaction conditions can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethoxy)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, trifluoromethyl hypofluorite, and cesium fluoroxysulfate are used for substitution reactions.
Major Products Formed
Oxidation: Indoline-2,3-dione derivatives.
Reduction: Various indoline derivatives with different substituents.
Substitution: Fluorinated methoxyindolines and other substituted indoline derivatives.
Aplicaciones Científicas De Investigación
5-(Trifluoromethoxy)indoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethoxy)indoline involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . In antimicrobial research, it disrupts bacterial cell membranes and inhibits biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Iodoindole
- 4-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
Comparison
5-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other halogenated indoles. For example, 5-iodoindole and 4-fluoroindole have different halogen substituents, which can affect their reactivity and biological properties .
Propiedades
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLUMPSIODLMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)

![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)







